2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde
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Overview
Description
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde typically involves multiple steps. One common route includes the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate in the presence of sodium hydride in dimethylformamide (DMF) at temperatures below 70°C . The resulting intermediate can then be further reacted with appropriate reagents to introduce the fluorobenzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acids, while reduction of the aldehyde group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzyloxy)cyclobutyl)-4-fluorobenzaldehyde: Similar structure but with a different position of the fluorine atom.
2-(3-(Benzyloxy)cyclobutyl)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-(3-(Benzyloxy)cyclobutyl)-3-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
Molecular Formula |
C18H17FO2 |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-fluoro-2-(3-phenylmethoxycyclobutyl)benzaldehyde |
InChI |
InChI=1S/C18H17FO2/c19-17-8-4-7-14(11-20)18(17)15-9-16(10-15)21-12-13-5-2-1-3-6-13/h1-8,11,15-16H,9-10,12H2 |
InChI Key |
IMFZQQGUXCDTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C3=C(C=CC=C3F)C=O |
Origin of Product |
United States |
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